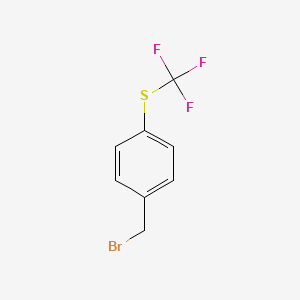

4-(Trifluoromethylthio)benzyl bromide

CAS No.: 21101-63-3

Cat. No.: VC2334379

Molecular Formula: C8H6BrF3S

Molecular Weight: 271.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21101-63-3 |

|---|---|

| Molecular Formula | C8H6BrF3S |

| Molecular Weight | 271.1 g/mol |

| IUPAC Name | 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C8H6BrF3S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 |

| Standard InChI Key | VAYGJBCOCRVROJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CBr)SC(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1CBr)SC(F)(F)F |

Introduction

Chemical Identity and Structure

4-(Trifluoromethylthio)benzyl bromide, also known as 1-(bromomethyl)-4-(trifluoromethylthio)benzene, is an organofluorine compound with the molecular formula C8H6BrF3S. This compound has a distinctive structure featuring a benzene ring substituted with a trifluoromethylthio group (-SCF3) at the para position to a bromomethyl group (-CH2Br). The compound is identified by CAS Registry Number 21101-63-3 .

Chemical Identifiers

The compound is known by several synonyms in chemical literature and commercial catalogs:

-

bromo-4-(trifluoromethylthio)toluene

-

4-(Trifluoromethylthio)benzylbromide

-

4-Trifluoromethylsulfanylbenzyl bromide

-

4-(TRIFLUOROMETHYLSULPHIDE)BENZYL BROMIDE

-

ALPHA-BROMO-4-(TRIFLUOROMETHYLTHIO)TOLUENE

-

1-Bromomethyl-4-trifluoromethylsulfanylbenzene

Structural Properties

The molecular structure of 4-(Trifluoromethylthio)benzyl bromide contains several key functional groups that determine its chemical behavior:

-

A benzene aromatic core

-

A trifluoromethylthio (-SCF3) group at the para position

-

A bromomethyl (-CH2Br) group, which serves as a reactive electrophilic site

-

Three fluorine atoms providing unique electronic properties

The molecular weight of the compound is 271.1 g/mol, and its structural formula clearly demonstrates the spatial arrangement of these functional groups around the aromatic core .

Physical Properties

4-(Trifluoromethylthio)benzyl bromide possesses distinct physical characteristics that influence its handling and applications in various chemical processes.

Physical State and Appearance

| Property | Value |

|---|---|

| Melting Point | 53-57°C |

| Boiling Point | 115-118°C (at 13 mm Hg pressure) |

| Flash Point | >230°F (>110°C) |

The relatively low boiling point under reduced pressure indicates the compound's potential for purification through vacuum distillation .

Other Physical Parameters

| Property | Value |

|---|---|

| Density | 1.63±0.1 g/cm³ (Predicted) |

| Appearance | Powder to crystalline solid |

| Color | White to light yellow |

| Odor | Pungent (Stench) |

The compound's relatively high density is typical for organohalogen compounds containing both bromine and fluorine atoms .

Chemical Properties and Reactivity

The chemical behavior of 4-(Trifluoromethylthio)benzyl bromide is largely determined by its functional groups, particularly the reactive bromomethyl moiety and the electronically unique trifluoromethylthio group.

Solubility Profile

The compound shows selective solubility properties:

-

Soluble in toluene and likely other aromatic and non-polar organic solvents

-

Insoluble in water, which is typical for compounds with hydrophobic aromatic and fluorinated groups

This solubility profile influences its application in organic synthesis and dictates appropriate solvents for reactions.

Reactivity Patterns

The bromomethyl group (-CH2Br) serves as an excellent leaving group, making the compound useful in various nucleophilic substitution reactions. The presence of the trifluoromethylthio group (-SCF3) adds unique electronic properties:

-

The -SCF3 group is electron-withdrawing, which can enhance the reactivity of the benzyl bromide position

-

The compound can potentially participate in coupling reactions typical of benzyl halides

-

As with many benzyl bromides, it likely acts as an alkylating agent in organic synthesis

Stability Considerations

4-(Trifluoromethylthio)benzyl bromide requires specific storage conditions to maintain stability:

-

Storage under inert atmosphere (such as argon)

-

Room temperature storage is acceptable when properly sealed

-

The compound may be sensitive to light and air, suggesting potential oxidative degradation pathways

Applications and Uses

4-(Trifluoromethylthio)benzyl bromide has several potential applications in research and chemical synthesis.

Research Applications

The compound is primarily used as a building block in organic synthesis and medicinal chemistry:

-

As a reagent for introducing the 4-(trifluoromethylthio)benzyl moiety into more complex molecules

-

In the preparation of specialized reagents for chemical and pharmaceutical research

-

Potentially as a starting material for the synthesis of fluorinated materials

Stock Solution Preparation

For research applications, the compound can be prepared in various stock solution concentrations:

| Desired Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 6.5697 mL | 32.8485 mL | 65.697 mL |

| 5 mM | 1.3139 mL | 6.5697 mL | 13.1394 mL |

| 10 mM | 0.657 mL | 3.2848 mL | 6.5697 mL |

These dilutions are typically prepared in appropriate organic solvents compatible with the compound's solubility profile .

Comparison with Related Compounds

4-(Trifluoromethylthio)benzyl bromide belongs to a family of fluorinated benzyl bromides, each with distinct properties and applications.

Structural Analogues

This structural diversity highlights the importance of fluorinated building blocks in modern chemical research and applications.

Future Research Directions

Further research on 4-(Trifluoromethylthio)benzyl bromide could focus on:

-

Development of more efficient and selective synthetic routes

-

Exploration of its potential applications in materials science, particularly in fluorinated polymers

-

Investigation of its utility in pharmaceutical research, especially given the growing importance of fluorinated compounds in drug development

-

Studies on its reactivity patterns and selectivity in various organic transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume